molecular formula C21H32O4 B045677 Tetrahydrodehydrocorticosterone CAS No. 566-03-0

Tetrahydrodehydrocorticosterone

Cat. No. B045677
CAS RN: 566-03-0
M. Wt: 348.5 g/mol
InChI Key: XWYBFXIUISNTQG-RHBMFIQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Steroid compounds, including various corticosteroids and their derivatives, have been extensively studied for their biological roles, chemical synthesis, and physicochemical properties. These studies contribute to our understanding of steroid biochemistry and their potential applications in medicine and research.

Synthesis Analysis

The synthesis of complex steroids often involves multiple steps, including selective protection of functional groups, reduction, and oxidation reactions. For instance, the synthesis of 18,19-dihydroxycorticosterone, a corticosteroid derivative, demonstrates the complexity involved in introducing specific hydroxyl groups into the steroid framework (Harnik et al., 1986). Similarly, the synthesis of tetrahydrogestrinone, a steroid with notable binding affinity and biological activity, showcases the intricate steps required to achieve the desired molecular structure (Friedel et al., 2006).

Molecular Structure Analysis

The molecular structure of steroids, including their stereochemistry and functional group placement, significantly influences their biological activity and chemical properties. Studies often utilize spectroscopic methods like NMR and mass spectrometry for structural elucidation. For example, the structural analysis of 18,19-dihydroxydeoxycorticosterone by 1H NMR spectroscopy provided insights into the orientation of hydroxyl groups and the overall configuration of the molecule (Fujii et al., 1984).

Scientific Research Applications

  • Neurotransmitter Regulation : THDOC has been found to inhibit pre-sympathetic parvocellular neurons in the hypothalamic paraventricular nucleus, thus modulating their activity and function during stress (Womack, Pyner, & Barrett-Jolley, 2006).

  • Gene Expression : Neuroactive steroids like THDOC can regulate gene expression via the progesterone receptor, affecting neuronal function through transmitter-gated ion channels and steroid receptor-regulated gene expression (Rupprecht et al., 1993).

  • Influence on GABAA Receptors : THDOC increases the decay time of GABAA currents in rat hippocampal and cerebellar slices, suggesting stereoselective and rapidly reversible effects on these receptors (Cooper, Johnston, & Edwards, 1999).

  • Bidirectional Modulation : It modulates GABA responses in hypothalamic neurons in a bidirectional manner, indicating a complex neurotransmitter-dependent response (Wetzel et al., 1999).

  • Steroid 5α-reductase Regulation : Testosterone and dihydrotestosterone regulate the expression of steroid 5α-reductase isozymes in the adult rat brain, impacting steroid metabolism and function (Torres & Ortega, 2003).

  • Anabolic and Androgenic Properties : THG, related to THDOC, is identified as a potent but unselective binding steroid with anabolic and androgenic properties, potentially interfering with the glucocorticoid hormone system (Friedel et al., 2006).

  • Endothelial Function : Oxidation of tetrahydrobiopterin, which is similar in structure to THDOC, leads to uncoupling of endothelial cell nitric oxide synthase, affecting vascular function in hypertension (Landmesser et al., 2003).

  • Bioremediation : The tetR gene in Comamonas testosteroni acts as a negative regulator in 3,17-HSD expression, which may aid in bioremediation of steroid-contaminated environments (Xie et al., 2021).

Safety And Hazards

This would involve a review of any known safety issues or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of areas for future research, such as potential applications or unanswered questions about the compound.


For a specific compound like “Tetrahydrodehydrocorticosterone”, you would need to consult the scientific literature or a database of chemical information. Please note that not all compounds will have information available on all of these topics. If you have a different compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYBFXIUISNTQG-RHBMFIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293596
Record name Tetrahydro-11-dehydrocorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione

CAS RN

566-03-0
Record name Tetrahydro-11-dehydrocorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydro-11-dehydrocorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,21-dihydroxy-5β-pregnane-11,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrodehydrocorticosterone
Reactant of Route 2
Tetrahydrodehydrocorticosterone
Reactant of Route 3
Tetrahydrodehydrocorticosterone
Reactant of Route 4
Tetrahydrodehydrocorticosterone
Reactant of Route 5
Tetrahydrodehydrocorticosterone
Reactant of Route 6
Tetrahydrodehydrocorticosterone

Citations

For This Compound
38
Citations
M Lauterburg, G Escher, B Dick, D Ackermann… - Journal of …, 2012 - Citeseer
Renal allograft donors are at risk of developing hypertension. Here, we hypothesized that this risk is at least in part explained by an enhanced intracellular availability of 11b-…
Number of citations: 16 citeseerx.ist.psu.edu
I Vögeli, HH Jung, B Dick, SK Erickson… - Journal of …, 2013 - zora.uzh.ch
The intracellular availability of glucocorticoids is regulated by the enzymes 11β-hydroxysteroid dehydrogenase 1 (HSD11B1) and 11β-hydroxysteroid dehydrogenase 2 (HSD11B2). …
Number of citations: 15 www.zora.uzh.ch
EM Chambaz, C Madani, A Ros - Journal of Steroid Biochemistry, 1972 - Elsevier
Using base-catalysed silylating conditions, it is possible to prepare in a quantitative fashion a new type of derivative from hydroxyketosteroids. The gas phase behavior of these …
Number of citations: 21 www.sciencedirect.com
R Reimendal, JB Sjovall - Analytical Chemistry, 1973 - ACS Publications
Conditions for a base-catalyzed silylation procedure using nucleophilic agents are described. This type of catalysis leads to the preferential formation of enol TMS from steroid keto …
Number of citations: 66 pubs.acs.org
C Huesler, M Lauterburg, BM Frey… - Physiological …, 2013 - Wiley Online Library
Recently, evidence was presented that uninephrectomy induces salt‐sensitive hypertension in rats. The increase in blood pressure was abrogated by a mineralocorticoid receptor …
Number of citations: 7 physoc.onlinelibrary.wiley.com
E Missaghian, P Kempná, B Dick, A Hirsch… - Journal of …, 2009 - researchgate.net
… of interest, ie mass/charge (m/z) 652 was chosen for tetrahydrocortisol (THF),m/z564 for tetrahydrocorticosterone (THB) and 5-THB and m/z 490 for tetrahydrodehydrocorticosterone. …
Number of citations: 82 www.researchgate.net
D Ackermann, M Pruijm, B Ponte… - American journal of …, 2016 - academic.oup.com
BACKGROUND Genome-wide association studies have linked CYP17A1 coding for the steroid hormone synthesizing enzyme 17α-hydroxylase (CYP17A1) to blood pressure (BP). We …
Number of citations: 14 academic.oup.com
F Tosi, C Negri, E Brun, R Castello… - European journal of …, 2011 - academic.oup.com
Objective In hyperandrogenic women, hyperinsulinaemia amplifies 17α-hydroxycorticosteroid intermediate response to ACTH, without alterations in serum cortisol or androgen …
Number of citations: 47 academic.oup.com
M Bochud, J Jenny-Burri, M Pruijm… - The Journal of …, 2018 - academic.oup.com
Context Urinary cadmium (Cd) excretion is associated with cancer and cardiovascular morbidity. A potential mechanism could be disturbance of steroidogenesis in gonads and adrenal …
Number of citations: 19 academic.oup.com
T Kirkgoz, T Guran - Best Practice & Research Clinical Endocrinology & …, 2018 - Elsevier
Primary adrenal insufficiency (PAI) is a life-threatening disorder of adrenal cortex which is characterized by deficient biosynthesis of glucocorticoids, with or without deficiency in …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.